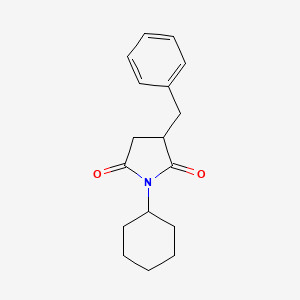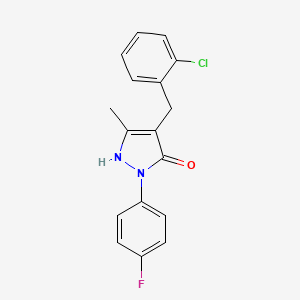![molecular formula C20H20N4O5S B14963033 methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B14963033.png)
methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes a thiazolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of various functional groups through reactions such as nitration, reduction, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 2-[5-AMINO-6-CYANO-7-(3-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE: shares similarities with other thiazolopyridine derivatives, which also exhibit diverse biological and chemical properties.
Thiazolopyridine analogs: These compounds have variations in their functional groups, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C20H20N4O5S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
methyl 2-[5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate |
InChI |
InChI=1S/C20H20N4O5S/c1-23-18(26)16-15(10-5-4-6-11(7-10)28-2)12(9-21)17(22)24-19(27)13(30-20(16)24)8-14(25)29-3/h4-7,13,15H,8,22H2,1-3H3,(H,23,26) |
Clé InChI |
AWEIFKHHDNIGII-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2N(C(=O)C(S2)CC(=O)OC)C(=C(C1C3=CC(=CC=C3)OC)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14962961.png)
![3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14962981.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-N-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14962984.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14962997.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14963005.png)
![2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B14963013.png)
![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B14963025.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963030.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14963035.png)

